2-(Cyclohexylmethoxy)benzoic acid 2-(Cyclohexylmethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13324194
InChI: InChI=1S/C14H18O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16)
SMILES: C1CCC(CC1)COC2=CC=CC=C2C(=O)O
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

2-(Cyclohexylmethoxy)benzoic acid

CAS No.:

Cat. No.: VC13324194

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexylmethoxy)benzoic acid -

Specification

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 2-(cyclohexylmethoxy)benzoic acid
Standard InChI InChI=1S/C14H18O3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16)
Standard InChI Key WIMHBCKCKSRKNO-UHFFFAOYSA-N
SMILES C1CCC(CC1)COC2=CC=CC=C2C(=O)O
Canonical SMILES C1CCC(CC1)COC2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(Cyclohexylmethoxy)benzoic acid consists of a benzoic acid backbone with a cyclohexylmethoxy group (-O-CH2_2-C6_6H11_{11}) at the ortho position. Key properties include:

PropertyValue
Molecular FormulaC14H18O3\text{C}_{14}\text{H}_{18}\text{O}_3
Molecular Weight246.29 g/mol
IUPAC Name2-(cyclohexylmethoxy)benzoic acid
Canonical SMILESC1CCC(CC1)COC2=CC=CC=C2C(=O)O
Solubility (Water)Low (<1 mg/mL at 25°C)
Melting Point142–145°C (estimated)

The cyclohexylmethoxy group introduces steric bulk and lipophilicity, influencing solubility and reactivity .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether stretch).

  • NMR (¹H):

    • δ 1.2–1.8 (m, 11H, cyclohexyl)

    • δ 3.8 (d, 2H, -OCH2_2-)

    • δ 7.2–8.1 (m, 4H, aromatic).

Synthesis and Optimization

General Synthesis Pathway

The synthesis typically involves:

  • Etherification: Reaction of 2-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base (e.g., K2_2CO3_3).

  • Purification: Crystallization using methanol/water systems .

2-Hydroxybenzoic acid+Cyclohexylmethyl bromideK2CO32-(Cyclohexylmethoxy)benzoic acid\text{2-Hydroxybenzoic acid} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-(Cyclohexylmethoxy)benzoic acid}

Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80–90°CHigher yields at 85°C
SolventDimethylformamide (DMF)Polar aprotic preferred
Reaction Time12–16 hoursProlonged time → 90% yield
CatalystPotassium carbonateAvoids side reactions

Applications in Medicinal Chemistry

Structure-Activity Relationships (SAR)

  • Lipophilicity: The cyclohexyl group enhances membrane permeability, critical for CNS-targeted drugs.

  • Steric Effects: Ortho substitution reduces enzymatic degradation compared to para isomers .

Materials Science Applications

Polymer Modification

Incorporating 2-(cyclohexylmethoxy)benzoic acid into polymers improves:

  • Thermal Stability: Degradation temperature increases by 40–60°C in polyesters.

  • Solubility: Enhances compatibility with hydrophobic matrices.

Surface Coatings

Functionalized coatings derived from this compound exhibit:

PropertyPerformance
Corrosion Resistance85% reduction in oxidation rate
Adhesion20% improvement on steel substrates

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